Cas no 3651-15-8 (3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF)

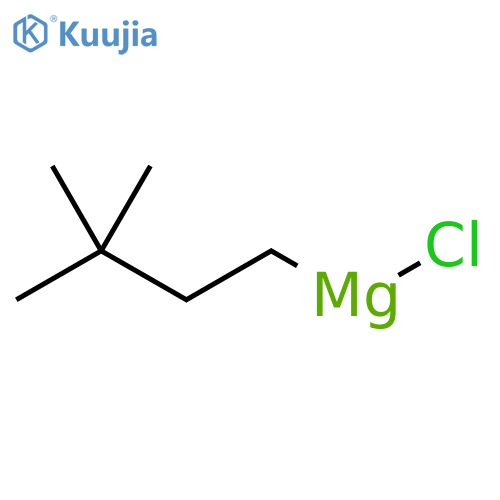

3651-15-8 structure

商品名:3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF

CAS番号:3651-15-8

MF:C6H13ClMg

メガワット:144.925421476364

MDL:MFCD06201578

CID:2857647

PubChem ID:12810972

3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF 化学的及び物理的性質

名前と識別子

-

- 3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF

- 3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF

- 3,3-Dimethylbutylmagnesium chloride, 0.50 M in THF

- 3651-15-8

- NOUPSWIVVJVDMH-UHFFFAOYSA-M

- 3,3-dimethylbutylmagnesium chloride

- SCHEMBL582317

- 3,3-Dimethyl-1-butylmagnesium chloride .5M THF

- (3,3-Dimethylbutyl)magnesium chloride

-

- MDL: MFCD06201578

- インチ: 1S/C6H13.ClH.Mg/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q;;+1/p-1

- InChIKey: NOUPSWIVVJVDMH-UHFFFAOYSA-M

- ほほえんだ: C(C[Mg]Cl)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 144.0556198g/mol

- どういたいしつりょう: 144.0556198g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 38.3

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB167354-50 ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |

3651-15-8 | 50 ml |

€381.20 | 2023-09-15 | ||

| abcr | AB167354-100 ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |

3651-15-8 | 100 ml |

€598.30 | 2024-04-17 | ||

| Fluorochem | 022827-100ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF |

3651-15-8 | 97% | 100ml |

£376.00 | 2022-03-01 | |

| abcr | AB518347-100ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF; . |

3651-15-8 | 100ml |

€724.10 | 2025-02-20 | ||

| abcr | AB518347-50 ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in 2-MeTHF |

3651-15-8 | 50 ml |

€364.80 | 2023-09-02 | ||

| abcr | AB518347-100 ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF; . |

3651-15-8 | 100 ml |

€724.10 | 2024-04-17 | ||

| Fluorochem | 022827-50ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M 2-MeTHF |

3651-15-8 | 97% | 50ml |

£237.00 | 2022-03-01 | |

| abcr | AB167354-100ml |

3,3-Dimethyl-1-butylmagnesium chloride, 0.5M in THF; . |

3651-15-8 | 100ml |

€598.30 | 2025-02-18 |

3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

3651-15-8 (3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3651-15-8)3,3-Dimethylbutylmagnesium chloride, 0.50 M in 2-MeTHF

清らかである:99%

はかる:100ml

価格 ($):429.0